Cas no 177985-34-1 (2-(5-Bromo-2-chlorophenyl)acetic acid)
2-(5-Bromo-2-chlorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Bromo-2-chlorophenyl)acetic acid
- 5-Bromo-2-chlorophenylacetic acid
- (5-Bromo-2-chlorophenyl)acetic acid
- 2-Chloro-5-bromophenylacetic acid
- Benzeneacetic acid, 5-bromo-2-chloro-
- UZYYQYJXBQXUDT-UHFFFAOYSA-N
- AM83235
- AK103141
- AB0065779
- Z4301
- ST24021793
- DS-4024
- Z1269155132
- MFCD18390584
- A881431
- SY105374
- CS-W006149
- DB-127255
- SCHEMBL154416
- EN300-395844
- 2-(5-Bromo-2-chlorophenyl)aceticacid
- DTXSID90573511
- 177985-34-1
- AKOS016005099
-
- MDL: MFCD18390584
- Inchi: 1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: UZYYQYJXBQXUDT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)CC(=O)O)Cl
Computed Properties
- Exact Mass: 247.92397g/mol
- Monoisotopic Mass: 247.92397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.7
Experimental Properties
- Density: 1.720±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 351.1 °C at 760 mmHg
- Flash Point: 166.1 °C
- Solubility: Very slightly soluble (0.37 g/l) (25 º C),
2-(5-Bromo-2-chlorophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD234680-250mg |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 250mg |
¥108.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD234680-1g |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 1g |
¥278.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD234680-5g |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 5g |
¥939.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD234680-10g |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 10g |
¥1645.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD234680-25g |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 25g |
¥3531.0 | 2022-03-01 | |
| TRC | B700643-50mg |
2-(5-Bromo-2-chlorophenyl)acetic Acid |
177985-34-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700643-100mg |
2-(5-Bromo-2-chlorophenyl)acetic Acid |
177985-34-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700643-500mg |
2-(5-Bromo-2-chlorophenyl)acetic Acid |
177985-34-1 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH722-250mg |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 250mg |
219CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH722-1g |
2-(5-Bromo-2-chlorophenyl)acetic acid |
177985-34-1 | 98% | 1g |
338.0CNY | 2021-07-12 |
2-(5-Bromo-2-chlorophenyl)acetic acid Suppliers
2-(5-Bromo-2-chlorophenyl)acetic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(5-Bromo-2-chlorophenyl)acetic acid
Research Brief on 2-(5-Bromo-2-chlorophenyl)acetic acid (CAS: 177985-34-1) in Chemical Biology and Pharmaceutical Applications
2-(5-Bromo-2-chlorophenyl)acetic acid (CAS: 177985-34-1) is a halogenated phenylacetic acid derivative that has garnered significant attention in recent pharmaceutical and chemical biology research due to its versatile role as a synthetic intermediate and potential bioactive scaffold. This compound, characterized by its bromo and chloro substituents on the phenyl ring, serves as a critical building block in the synthesis of various pharmacologically active molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Recent studies have explored the compound's utility in targeted drug design, leveraging its structural features for the development of selective COX-2 inhibitors and JAK/STAT signaling modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in synthesizing novel anti-inflammatory agents with reduced gastrointestinal toxicity. The research team utilized 2-(5-Bromo-2-chlorophenyl)acetic acid as a core structure, modifying the carboxylic acid functionality to create a series of prodrugs with enhanced bioavailability.
In cancer research, the compound has shown promise in the development of small molecule inhibitors targeting protein-protein interactions. A Nature Chemical Biology study (2024) reported its incorporation into a library of compounds designed to disrupt the MDM2-p53 interaction, with several derivatives exhibiting sub-micromolar inhibitory activity. The bromo and chloro substituents were found to contribute significantly to binding affinity through halogen bonding interactions with key residues in the MDM2 binding pocket.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 2-(5-Bromo-2-chlorophenyl)acetic acid. A Green Chemistry publication (2023) described a biocatalytic approach using engineered arylmalonate decarboxylase enzymes, achieving the compound in 85% yield with excellent enantioselectivity. This environmentally friendly method represents a significant improvement over traditional synthetic routes that often require harsh conditions and generate substantial waste.
The compound's physicochemical properties have also been the subject of computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) have provided insights into its conformational flexibility and solvation behavior, data that are proving valuable for rational drug design applications. These studies suggest that the compound's balanced lipophilicity (calculated logP of 2.8) makes it particularly suitable for crossing biological membranes while maintaining sufficient aqueous solubility.
Looking forward, 2-(5-Bromo-2-chlorophenyl)acetic acid continues to be a molecule of interest in several emerging areas. Its potential application in PROTAC (proteolysis-targeting chimera) development is currently being investigated by multiple research groups, with preliminary results indicating its suitability as a linker component. Additionally, its use in metal-organic frameworks (MOFs) for drug delivery applications represents an exciting frontier at the interface of materials science and pharmaceutical chemistry.
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